molecular formula C10H12ClNO4S B1272285 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680618-19-3

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride

Cat. No. B1272285
CAS RN: 680618-19-3
M. Wt: 277.73 g/mol
InChI Key: QABZOPQRRCWJGL-UHFFFAOYSA-N
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Description

“5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 680618-19-3. It has a molecular weight of 277.73 . The IUPAC name for this compound is 5-(acetylamino)-2-ethoxybenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12ClNO4S/c1-3-16-9-5-4-8 (12-7 (2)13)6-10 (9)17 (11,14)15/h4-6H,3H2,1-2H3, (H,12,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Enzyme Inhibitory Activities

The compound has been utilized in the synthesis of N-substituted sulfonamides, which demonstrated significant inhibitory potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings suggest its potential application in the development of therapeutic agents for conditions like Alzheimer’s disease (Virk et al., 2018).

Antibacterial Agents

Research has shown that derivatives of 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride, specifically N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides, exhibit potent antibacterial properties against various Gram-negative and Gram-positive strains, highlighting its importance in the development of new antibiotics (Abbasi et al., 2016).

Biochemical Studies

This compound has been used in the study of biochemical processes, such as the sulfonylation of amino groups in different chemical structures, indicating its utility in understanding biochemical interactions and reactions (Povarov et al., 2019).

Potential Biologically Active Compounds

Sulfonylation of compounds like dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalates with this compound has led to the synthesis of potentially biologically active compounds. This application underscores its role in the development of new therapeutic agents (Povarov et al., 2019).

Blood Cell Permeability Studies

This chemical has been used in studies exploring the effects of various reagents on ion permeability in human red blood cells, contributing to a deeper understanding of cellular transport mechanisms (Knauf & Rothstein, 1971).

Synthesis of Pharmacological Fragments

It has been identified as a precursor in the synthesis of protein-kinase inhibitors and enzyme modulators. This highlights its role in the development of drugs targeting specific cellular mechanisms, particularly in cancer therapy (Murár et al., 2013).

Catalysis in Organic Synthesis

The compound has been applied in the study of solvation bifunctional catalysis, particularly in the hydrolysis of sulfonyl chlorides. This research is crucial for understanding the mechanisms of catalysis in organic synthesis (Ivanov et al., 2005).

Safety and Hazards

The compound is corrosive . The hazard statements associated with it are H302 and H314 . The precautionary statements are P280, P305+P351+P338, and P310 .

properties

IUPAC Name

5-acetamido-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-3-16-9-5-4-8(12-7(2)13)6-10(9)17(11,14)15/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABZOPQRRCWJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373316
Record name 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

680618-19-3
Record name 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680618-19-3
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